Cas no 41039-83-2 (2-ethynyl-3-methylpyrazine)
2-ethynyl-3-methylpyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-ethynyl-3-methylpyrazine
- 41039-83-2
- PS-5397
- SCHEMBL21611492
- AKOS026675520
- EN300-1216570
- F2167-5043
- MFCD22199323
- 881-243-7
- RBA03983
-
- MDL: MFCD22199323
- Inchi: 1S/C7H6N2/c1-3-7-6(2)8-4-5-9-7/h1,4-5H,2H3
- InChI Key: DUMMLPHEHHODSV-UHFFFAOYSA-N
- SMILES: N1C=CN=C(C#C)C=1C
Computed Properties
- Exact Mass: 118.053098200g/mol
- Monoisotopic Mass: 118.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 25.8Ų
2-ethynyl-3-methylpyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099003291-250mg |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95% | 250mg |
$274.54 | 2023-09-02 | |
| Alichem | A099003291-1g |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95% | 1g |
$686.88 | 2023-09-02 | |
| Chemenu | CM334638-1g |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95%+ | 1g |
$627 | 2021-08-18 | |
| TRC | B126130-10mg |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B126130-50mg |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 50mg |
$ 135.00 | 2022-06-01 | ||
| TRC | B126130-100mg |
2-ethynyl-3-methylpyrazine |
41039-83-2 | 100mg |
$ 210.00 | 2022-06-01 | ||
| Apollo Scientific | OR53020-100mg |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95+% | 100mg |
£45.00 | 2025-02-20 | |
| Apollo Scientific | OR53020-500mg |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95+% | 500mg |
£177.00 | 2025-02-20 | |
| Apollo Scientific | OR53020-1g |
2-Ethynyl-3-methylpyrazine |
41039-83-2 | 95+% | 1g |
£261.00 | 2025-02-20 | |
| abcr | AB445430-100 mg |
2-Ethynyl-3-methylpyrazine, 95%; . |
41039-83-2 | 95% | 100MG |
€114.80 | 2023-07-18 |
2-ethynyl-3-methylpyrazine Suppliers
2-ethynyl-3-methylpyrazine Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-ethynyl-3-methylpyrazine
Introduction to 2-ethynyl-3-methylpyrazine (CAS No. 41039-83-2)
2-ethynyl-3-methylpyrazine, identified by its Chemical Abstracts Service (CAS) number 41039-83-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of an ethynyl group at the 2-position and a methyl group at the 3-position introduces distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications and derivatization.
The structure of 2-ethynyl-3-methylpyrazine consists of a central pyrazine core, which is highly stable and exhibits moderate electron deficiency due to the conjugation with the nitrogen atoms. The ethynyl substituent, being highly polarizable, can participate in various chemical reactions such as Sonogashira coupling, allowing for the introduction of additional aryl or vinyl groups. This reactivity makes it a versatile building block in synthetic organic chemistry. Additionally, the methyl group at the 3-position can influence electronic and steric properties, affecting the compound's interactions with biological targets.
In recent years, 2-ethynyl-3-methylpyrazine has been explored for its potential applications in medicinal chemistry. Its derivatives have shown promise as intermediates in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, studies have indicated that modifications at the ethynyl or methyl positions can lead to compounds with enhanced binding affinity to specific enzymes or receptors. This has sparked interest in developing novel analogs with improved pharmacokinetic profiles and reduced side effects.
One of the most compelling aspects of 2-ethynyl-3-methylpyrazine is its role in developing novel agrochemicals. Pyrazine derivatives are known for their insecticidal and fungicidal properties, and the introduction of functional groups like ethynyl can enhance these effects. Recent research has demonstrated that certain derivatives of this compound exhibit potent activity against resistant strains of pests, making them attractive candidates for next-generation crop protection agents. The ability to fine-tune the structure through chemical modifications allows researchers to optimize efficacy while minimizing environmental impact.
The synthesis of 2-ethynyl-3-methylpyrazine typically involves multi-step processes starting from readily available precursors such as pyrazole or 3-methylpyrazole. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to introduce the ethynyl group efficiently. These methods not only improve yield but also enable greater control over regioselectivity, which is crucial for producing desired derivatives without unwanted byproducts.
From a computational chemistry perspective, 2-ethynyl-3-methylpyrazine has been studied to understand its electronic structure and reactivity. Density Functional Theory (DFT) calculations have provided insights into how different substituents affect its molecular orbitals and energy levels. This information is invaluable for designing derivatives with specific biological activities by predicting how changes in the structure will influence interactions with biological targets.
The pharmacological potential of 2-ethynyl-3-methylpyrazine derivatives has been investigated across multiple therapeutic categories. In particular, compounds derived from this scaffold have shown interest as kinase inhibitors, due to the ability of pyrazines to mimic ATP binding sites. Additionally, their aromatic nature allows them to interact with lipophilic pockets in proteins, making them candidates for treating neurological disorders where membrane permeability and receptor binding are critical factors.
In conclusion, 2-ethynyl-3-methylpyrazine (CAS No. 41039-83-2) represents a promising compound in pharmaceutical and agrochemical research. Its unique structural features enable diverse chemical modifications, making it a versatile scaffold for developing bioactive molecules with applications ranging from crop protection to human health. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in future drug discovery efforts.
41039-83-2 (2-ethynyl-3-methylpyrazine) Related Products
- 649774-86-7(Pyrazine, 2,5-diethynyl-)
- 680988-08-3(2,6-diethynylpyrazine)
- 336106-81-1(Pyrazine,2,3-diethynyl-)
- 109192-24-7(2-Propyn-1-ol, 3,3'-(3,6-dimethyl-2,5-pyrazinediyl)bis-)
- 153800-11-4(2-Ethynylpyrazine)
- 1207627-45-9(2-ethynyl-5-methylpyrazine)
- 109191-88-0(2-Propyn-1-ol, 3-(3,6-dimethylpyrazinyl)-)
- 772160-23-3(Pyrazine,2,5-diethynyl-3,6-dimethyl-)
- 86521-02-0(Pyrazine, 3-ethynyl-2,5-dimethyl- (9CI))
- 1374115-58-8(2-Ethynyl-6-methylpyrazine)